

# Application Notes and Protocols for AVE 0991 in Mouse Models

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## Compound of Interest

Compound Name: AVE 0991 sodium salt

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## Introduction

AVE 0991 is a nonpeptide agonist of the Angiotensin-(1-7) (Ang-(1-7)) Mas receptor, a key component of the counter-regulatory axis of the renin-angiotensin system (RAS).[1] Unlike the classical ACE-Ang II-AT1R axis which is associated with vasoconstriction, inflammation, and fibrosis, the ACE2-Ang-(1-7)-Mas receptor axis is generally considered to have protective effects, including vasodilation and anti-proliferative actions.[1][2] AVE 0991, being an orally active and stable mimic of Ang-(1-7), presents a promising therapeutic agent for various cardiovascular and inflammatory diseases.[1][3] This document provides a comprehensive overview of reported dosages, experimental protocols, and signaling pathways for the use of AVE 0991 in mouse models.

## Data Presentation: AVE 0991 Dosage in Mouse Models

The following table summarizes the quantitative data on AVE 0991 administration in various mouse models, providing a comparative overview of dosages and their effects.

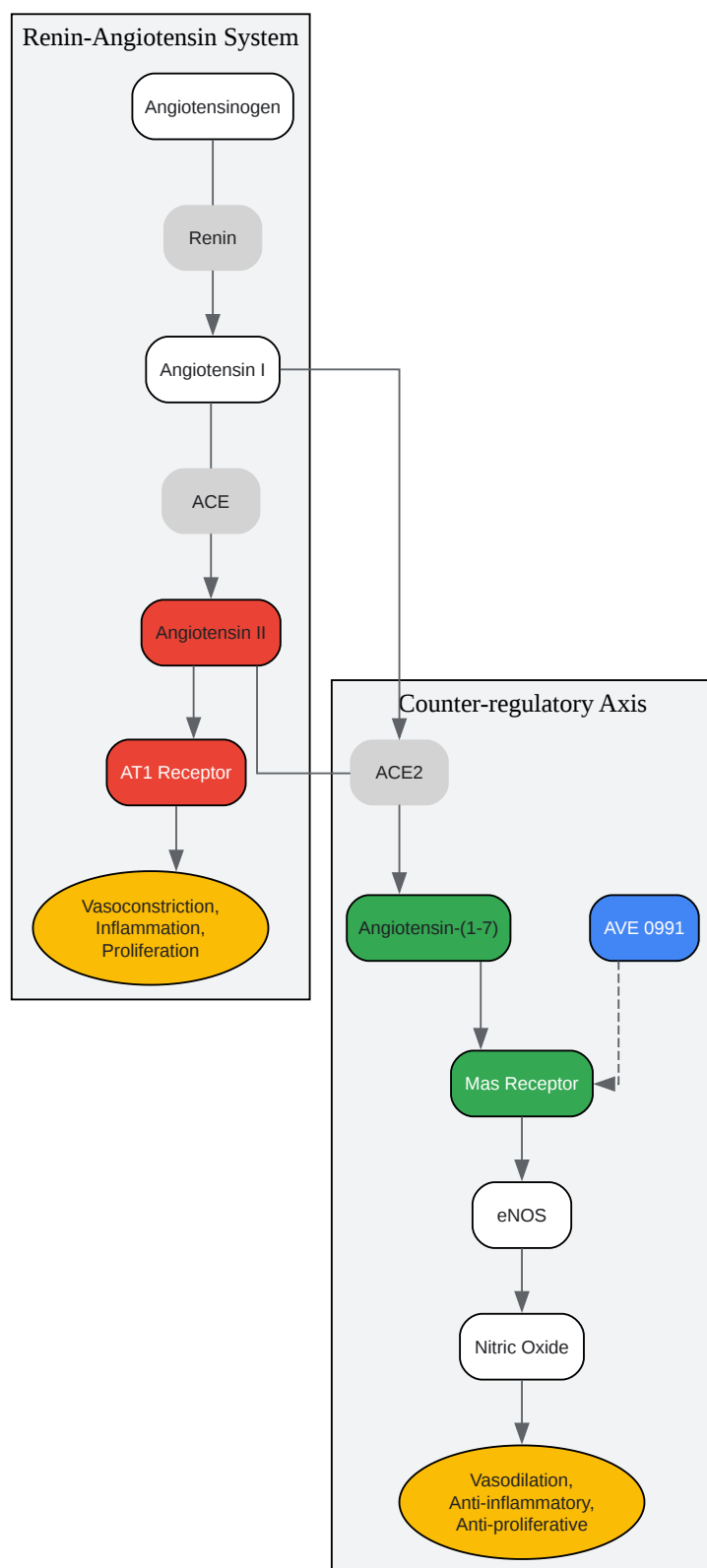
Mouse Model	Strain	Dosage	Administration Route	Frequency/Duration	Key Findings
Water Diuresis	C57BL/6 & Swiss	0.58 nmol/g body weight	Intraperitoneal (i.p.)	Single injection	Significant reduction in urinary volume and increase in urinary osmolality.[4] [5]
Colitis (Prophylactic)	Not Specified	1, 20, and 40 mg/kg	Intraperitoneal (i.p.)	Daily	Restoration of body weight and colon length to untreated levels.[3]
Colitis (Treatment)	Not Specified	30 mg/kg (in combination with azathioprine)	Not Specified	Not Specified	Additive anti-inflammatory effect.[3]
Chronic Asthma	BALB/c	1 mg/kg	Subcutaneous (s.c.)	Daily during challenge period (30 days)	Attenuated airway hyperresponsiveness and inflammation. [6]
Atherosclerosis	Apolipoprotein E knockout	0.58 or 1.16 $\mu$ mol/kg/day	Subcutaneous infusion via osmotic minipump	28 days	Reduced incidence of abdominal aortic aneurysm.[7]
Acute Renal Injury	C57BL/6 (Mas+/+)	9.0 mg/kg	Subcutaneous (s.c.)	Two injections: immediately	Renoprotective effects.[8]

after  
ischemia and  
12h after  
reperfusion

Obesity/Metabolic Syndrome	Zucker Rats (Note: Rat model)	0.5 mg/kg BW/day	Osmotic minipumps	Two weeks	Improved whole-body glucose tolerance.[9]
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## Signaling Pathways

AVE 0991 primarily exerts its effects by activating the Mas receptor, which is a G-protein coupled receptor. This activation triggers a cascade of intracellular signaling events that often counteract the effects of Angiotensin II.



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Caption: Signaling pathway of AVE 0991 within the Renin-Angiotensin System.

## Experimental Protocols

### Water Diuresis Model in Mice

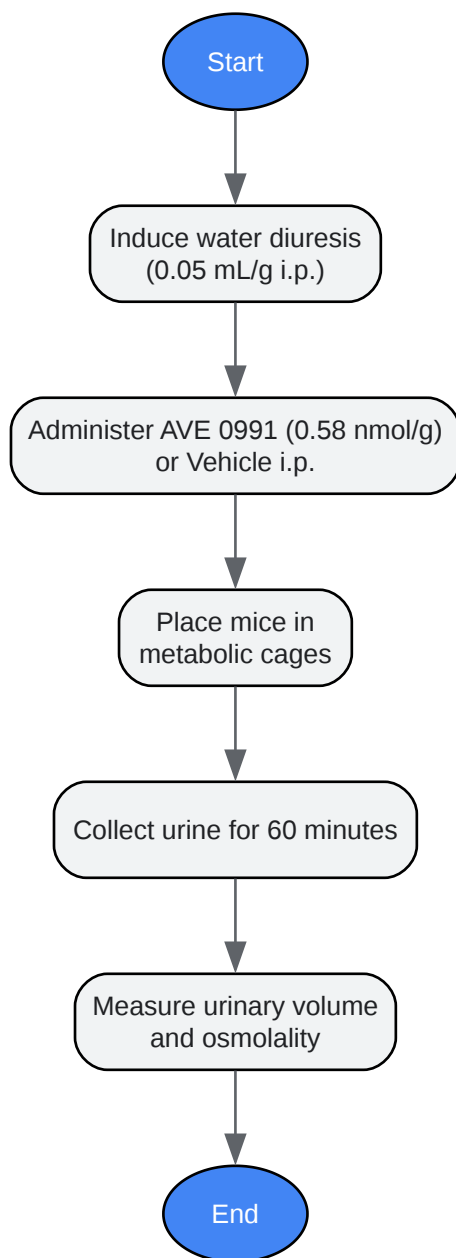
This protocol is used to assess the in vivo effects of AVE 0991 on renal function.[\[4\]](#)[\[5\]](#)

#### Materials:

- C57BL/6 or Swiss mice
- AVE 0991
- Vehicle (10 mM KOH)
- Sterile water for injection
- Metabolic cages

#### Procedure:

- Induce water diuresis by intraperitoneally injecting conscious mice with sterile water (0.05 mL/g of body weight).[\[10\]](#)
- Simultaneously, administer AVE 0991 (0.58 nmol/g body weight) or vehicle in the same injection at a volume of 0.01 mL/g body weight.[\[4\]](#)[\[10\]](#)
- Place the mice in individual metabolic cages.
- Collect urine for 60 minutes after the injection.
- Measure the total urinary volume.
- Determine the urinary osmolality using an osmometer.



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Caption: Experimental workflow for the water diuresis model.

## Chronic Allergic Asthma Model in Mice

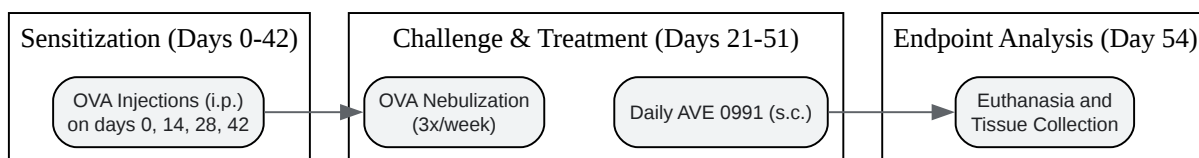
This protocol is designed to evaluate the therapeutic potential of AVE 0991 in a model of chronic asthma.[6]

Materials:

- BALB/c mice
- Ovalbumin (OVA)
- AVE 0991
- Saline
- Nebulizer

Procedure:

- Sensitization: Administer four intraperitoneal injections of OVA solution (20 µg per mouse in 0.5 mL saline) on days 0, 14, 28, and 42.[6] Control mice receive saline injections.
- Challenge: From day 21 to 51, challenge the mice with nebulized OVA (1% in saline) for 30 minutes, three times per week.[6] Control mice are challenged with nebulized saline.
- Treatment: During the challenge period, treat the mice daily with a subcutaneous injection of AVE 0991 (1 mg/kg) or saline.[6]
- Endpoint Analysis: Euthanize the animals 72 hours after the last challenge (on day 54) for analysis of bronchoalveolar lavage fluid, lung tissue histology, and other relevant parameters.[6]



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Caption: Experimental timeline for the chronic asthma model.

## Abdominal Aortic Aneurysm (AAA) Model in Mice

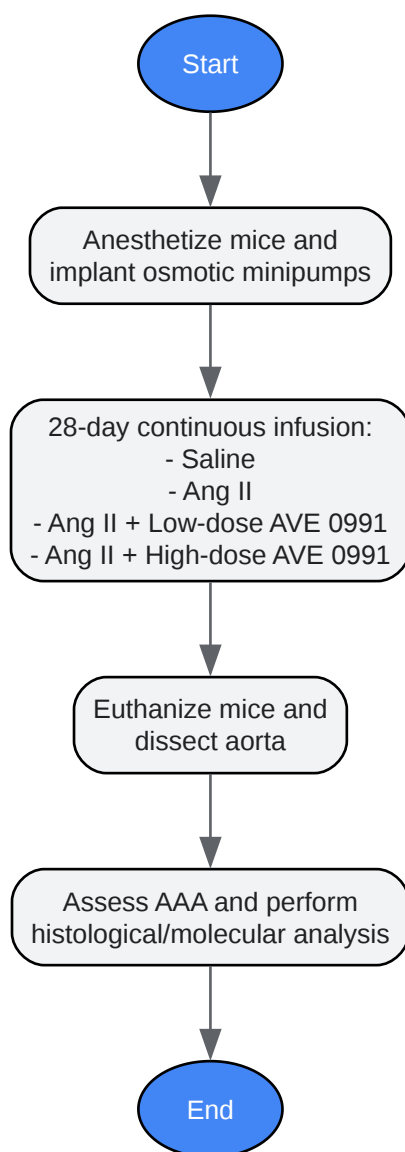
This protocol investigates the effect of AVE 0991 on the formation of abdominal aortic aneurysms induced by Angiotensin II.<sup>[7]</sup>

#### Materials:

- Apolipoprotein E (ApoE) knockout mice
- Angiotensin II (Ang II)
- AVE 0991
- Osmotic minipumps
- Surgical instruments

#### Procedure:

- Anesthetize the ApoE knockout mice.
- Surgically implant osmotic minipumps for continuous subcutaneous infusion.
- The minipumps are filled to deliver one of the following for 28 days:
  - Saline (Control group)
  - Ang II (1.44 mg/kg/day) (Vehicle group)
  - Ang II + AVE 0991 (0.58  $\mu$ mol/kg/day) (Low-dose group)
  - Ang II + AVE 0991 (1.16  $\mu$ mol/kg/day) (High-dose group)<sup>[7]</sup>
- After 28 days, euthanize the mice and dissect the aorta.
- Assess the incidence and severity of AAA.
- Perform histological and molecular analyses on the aortic tissue.<sup>[7]</sup>



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Caption: Workflow for the abdominal aortic aneurysm model.

## Conclusion

AVE 0991 has demonstrated significant therapeutic potential in a variety of mouse models, primarily through its action as a Mas receptor agonist. The dosages and administration routes vary depending on the specific application and disease model. The protocols outlined in this document provide a foundation for researchers to design and execute their own in vivo studies with AVE 0991. Further research is warranted to fully elucidate the therapeutic mechanisms and optimize the clinical application of this promising compound.

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